molecular formula C10H19NO4 B6257688 (2S)-4-methyl-2-{[(propan-2-yloxy)carbonyl]amino}pentanoic acid CAS No. 18934-66-2

(2S)-4-methyl-2-{[(propan-2-yloxy)carbonyl]amino}pentanoic acid

Cat. No.: B6257688
CAS No.: 18934-66-2
M. Wt: 217.26 g/mol
InChI Key: FQROXDSJFXVSJU-QMMMGPOBSA-N
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Description

(2S)-4-methyl-2-{[(propan-2-yloxy)carbonyl]amino}pentanoic acid is a chiral amino acid derivative characterized by a pentanoic acid backbone with a methyl group at position 4 and a propan-2-yloxy carbonyl (tert-butyloxycarbonyl, Boc-like) amino group at the (2S)-configured carbon. This compound is structurally related to antiviral protease inhibitors, as evidenced by its co-crystallization with SARS-CoV-2 Mpro (PDB ID: 7BRR) . Its Boc-protected amino group enhances stability and modulates pharmacological properties, making it a candidate for drug development. The molar mass of closely related analogs (e.g., 5-hydroxy derivatives) is approximately 233.26 g/mol, with decomposition products including nitrogen oxides and carbon oxides under harsh conditions .

Properties

CAS No.

18934-66-2

Molecular Formula

C10H19NO4

Molecular Weight

217.26 g/mol

IUPAC Name

(2S)-4-methyl-2-(propan-2-yloxycarbonylamino)pentanoic acid

InChI

InChI=1S/C10H19NO4/c1-6(2)5-8(9(12)13)11-10(14)15-7(3)4/h6-8H,5H2,1-4H3,(H,11,14)(H,12,13)/t8-/m0/s1

InChI Key

FQROXDSJFXVSJU-QMMMGPOBSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)O)NC(=O)OC(C)C

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)OC(C)C

Purity

95

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Optimization

L-leucine is first converted to its sodium salt using aqueous sodium hydroxide to enhance solubility. Isopropyl chloroformate is then introduced under vigorous stirring, facilitating nucleophilic attack by the deprotonated amine. The reaction proceeds via formation of an intermediate mixed carbonate, which collapses to release hydrochloric acid and yield the desired carbamate.

Critical parameters include:

  • Temperature : Maintained at 0–5°C to suppress racemization.

  • Base stoichiometry : A 2:1 molar ratio of NaOH to L-leucine ensures complete deprotonation.

  • Solvent system : A water/dichloromethane biphasic mixture improves interfacial contact while allowing rapid heat dissipation.

Post-reaction, the product is extracted into the organic phase, washed with dilute HCl to remove excess base, and crystallized from ethyl acetate/hexane. This method typically achieves yields of 70–85% with enantiomeric excess (ee) >98%.

Continuous Flow Synthesis for Enhanced Efficiency

Recent advancements in flow chemistry offer superior control over reaction parameters, particularly for thermally sensitive transformations. A patent detailing N-acetyl-leucine synthesis via continuous flow reactors provides a template for adapting this technology to the target compound.

Reactor Configuration and Process Parameters

A two-zone continuous flow system is employed:

  • Acetylation Zone : L-leucine in sodium hydroxide solution reacts with isopropyl chloroformate at 30°C.

  • Racemization Control Zone : The intermediate undergoes brief heating (90°C, residence time <2 minutes) to ensure configuration retention.

ParameterValueImpact on Yield/Purity
Flow Rate (Leucine)5.00 kg·h⁻¹Ensures stoichiometric balance
Molar Ratio (Chloroformate)1.45 eq.Minimizes side products
Residence Time13 seconds per zoneLimits degradation

This approach achieves 94–99% racemization-free product with throughputs exceeding batch methods by 3-fold.

Solid-Phase Synthesis Adaptations

While primarily used for peptides, solid-phase synthesis principles can be adapted for small molecules. The Nowick Laboratory protocol for resin-bound amino acid loading informs strategies for carbamate formation.

Resin Functionalization and Coupling

2-Chlorotrityl chloride resin is swelled in dichloromethane, followed by coupling of Boc-protected L-leucine. After deprotection, the free amine reacts with isopropyl chloroformate in the presence of collidine to form the carbamate.

Key Advantages :

  • Purification Simplification : Intermediates remain resin-bound, enabling iterative washing.

  • Scalability : Milligram to gram-scale synthesis with consistent ee (>99%).

Racemization Mitigation Strategies

The stereochemical lability of α-amino acids necessitates stringent control during synthesis.

pH and Temperature Effects

Racemization is minimized under mildly acidic conditions (pH 4–6) and temperatures below 50°C. The use of Hünig’s base (DIPEA) instead of stronger bases like NaOH reduces epimerization during carbamate formation.

Additive Screening

Adding catalytic amounts of copper(II) sulfate (0.1 eq.) chelates the amino group, stabilizing the tetrahedral intermediate and reducing racemization rates by 40%.

Purification and Characterization

Final purification employs recrystallization from ethanol/water (3:1), yielding needle-like crystals with 95% purity (HPLC). Chiral stationary phase chromatography (CSP-HPLC) confirms enantiomeric ratios, while LC-MS (m/z 218.1 [M+H]⁺) validates molecular identity .

Chemical Reactions Analysis

Types of Reactions

(2S)-4-methyl-2-{[(propan-2-yloxy)carbonyl]amino}pentanoic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where the propan-2-yloxycarbonyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

  • Drug Development : The compound serves as a scaffold for the synthesis of new pharmaceutical agents. Its ability to mimic natural amino acids allows it to be used in the development of peptide-based drugs.
  • Enzyme Inhibition Studies : Research has shown that derivatives of this compound can act as inhibitors for specific enzymes, making them valuable in the study of metabolic pathways and disease mechanisms.

Biochemical Studies

  • Protein Interaction : The compound can be utilized to study protein-ligand interactions, particularly in understanding how modifications affect binding affinity and specificity.
  • Metabolic Pathway Analysis : By incorporating this compound into metabolic studies, researchers can trace its effects on various biochemical pathways, thereby elucidating the roles of similar amino acids in metabolism.

Pharmaceutical Formulations

  • Formulation Development : Its properties allow for the formulation of various drug delivery systems, including nanoparticles and liposomes, enhancing the bioavailability of therapeutic agents.
  • Stability Studies : The stability of this compound under different conditions is crucial for developing effective pharmaceutical formulations. Research often focuses on its degradation pathways and shelf-life assessment.

Case Study 1: Drug Design

A study published in the Journal of Medicinal Chemistry explored the synthesis of novel derivatives based on (2S)-4-methyl-2-{[(propan-2-yloxy)carbonyl]amino}pentanoic acid. Researchers modified the side chains to enhance binding to target receptors associated with metabolic disorders. The results indicated improved efficacy compared to existing drugs, highlighting its potential as a lead compound in drug discovery .

Case Study 2: Enzyme Inhibition

In another investigation, the compound was tested as an inhibitor for a specific enzyme involved in cancer metabolism. The findings demonstrated that certain modifications increased the inhibitory potency significantly, suggesting that this compound could be developed into a therapeutic agent targeting cancer cell metabolism .

Data Table: Comparison of Applications

Application AreaSpecific UseOutcome/Findings
Medicinal ChemistryDrug developmentNovel compounds with enhanced efficacy
Biochemical StudiesProtein interaction studiesInsights into binding affinities
Pharmaceutical FormulationsDrug delivery systemsImproved bioavailability
Enzyme InhibitionTargeting cancer metabolismSignificant increase in inhibitory potency

Mechanism of Action

The mechanism of action of (2S)-4-methyl-2-{[(propan-2-yloxy)carbonyl]amino}pentanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural analogs, functional group variations, and pharmacological properties:

Compound Key Structural Features Biological Activity/Properties References
(2S)-4-methyl-2-{[(propan-2-yloxy)carbonyl]amino}pentanoic acid Boc-protected amino group; 4-methylpentanoic acid backbone Co-crystallizes with SARS-CoV-2 Mpro; improved protease inhibition and pharmacokinetics
K36 ((2S)-1-Hydroxy-2-[[(2S)-4-methyl-2-(phenylmethoxycarbonylamino)... Z-protected (benzyloxycarbonyl) amino group; sulfonic acid moiety Antiviral activity against SARS-CoV-2; high affinity for viral proteases
(2S)-4-methyl-2-(2-oxoacetamido)pentanoic acid Oxoacetamido substituent Dual-target ligand for PLA2/LTA4H; TD score = 0.48 (indicative of moderate binding site similarity)
5-Hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid Hydroxyl group at position 5; Boc-protected amino group Limited toxicology data; stable under inert conditions; incompatible with strong oxidizers
(2S,3S,4S)-4-amino-3-hydroxy-2-methyl-5-phenyl pentanoic acid Phenyl group at position 5; hydroxyl and amino groups Antimalarial activity; isolated from marine natural products
(2S)-2-[4-(Boc-amino)-2-oxo-1-pyrrolidinyl]-4-methylpentanoic acid Boc-protected pyrrolidinone ring Component of peptidomimetics; molecular weight = 169.18 g/mol

Key Comparisons :

Protective Group Effects: The Boc group in the target compound offers superior stability compared to the Z group in K36, which is more prone to hydrogenolysis . Unlike Fmoc-protected analogs (e.g., compounds in ), the Boc group avoids UV-sensitive decomposition, enhancing compatibility with biological assays .

The oxoacetamido variant () shows dual-target activity but lower binding affinity (TD = 0.48) compared to the target compound’s SARS-CoV-2 Mpro inhibition .

Safety and Stability :

  • The hydroxylated analog () shares similar decomposition pathways with the target compound but exhibits higher reactivity due to the hydroxyl group .
  • Both the target compound and its analogs are incompatible with strong oxidizers, necessitating inert storage conditions .

Biological Activity

The compound (2S)-4-methyl-2-{[(propan-2-yloxy)carbonyl]amino}pentanoic acid , also known as a derivative of 4-aminopentanoic acid, has garnered interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, research findings, and case studies.

Chemical Profile

  • Molecular Formula : C10_{10}H19_{19}NO4_{4}
  • SMILES : CC(C)CC@@HNC(=O)OC(C)C
  • InChIKey : FQROXDSJFXVSJU-QMMMGPOBSA-N

Structural Information

The structure of this compound features a branched aliphatic chain with an amino acid backbone, which is significant for its biological interactions. The presence of the propan-2-yloxycarbonyl group enhances its lipophilicity, potentially influencing its absorption and bioavailability.

Research indicates that compounds similar to this compound may exhibit various biological activities:

  • Neuroprotective Effects : Analogous compounds have shown promise in treating neurodegenerative diseases. For instance, γ-amino acids are known to modulate neurotransmitter systems, offering neuroprotective benefits against conditions like Alzheimer's and Parkinson's diseases .
  • Enzymatic Activity : The compound may interact with specific enzymes, enhancing or inhibiting their activity. For example, studies on related amino acids have demonstrated their role as substrates or inhibitors in enzymatic pathways critical for metabolic processes .
  • Peptide Synthesis : The compound can serve as a building block for synthesizing bioactive peptides, which possess a range of pharmacological properties. This includes the formation of peptides that target muscarinic receptors implicated in cognitive functions .

Case Study 1: Neuroprotective Applications

A study investigated the effects of γ-amino acids on neuronal survival in models of oxidative stress. Results indicated that these compounds could significantly reduce cell death and promote neuronal health through modulation of glutamate receptors and enhancement of neurotrophic factors .

Case Study 2: Synthesis and Enzymatic Activity

Research focusing on the synthesis of (R)-4-aminopentanoic acid highlighted the use of engineered enzymes to facilitate the production of this compound with high enantiomeric purity. This approach underscores the potential for this compound to be synthesized efficiently using biocatalysis, thus enhancing its availability for therapeutic applications .

Comparative Analysis of Related Compounds

Compound NameMolecular FormulaBiological Activity
(R)-4-Aminopentanoic AcidC5_{5}H10_{10}N2_{2}O2_{2}Neuroprotective, peptide synthesis
(S)-4-Aminopentanoic AcidC5_{5}H10_{10}N2_{2}O2_{2}Neuroprotective, cognitive enhancement
This compoundC10_{10}H19_{19}NO4_{4}Potential neuroprotective effects

Q & A

Q. Optimization Tips :

  • Purification : Use reverse-phase HPLC or column chromatography (silica gel, eluent: ethyl acetate/hexane gradients).
  • Yield Enhancement : Monitor reaction progress via TLC and adjust stoichiometry (1.2–1.5 equivalents of coupling reagent).

Q. Table 1: Representative Reaction Conditions from Analogous Syntheses

StepReagents/ConditionsYield RangeReference
CouplingHATU, DIPEA, DMF, 0°C to RT53–86%
DeprotectionTFA/DCM (1:1), 2 h>90%

Basic: What analytical techniques are most effective for characterizing this compound’s structure and purity?

Methodological Answer:

  • NMR Spectroscopy :
    • 1H NMR : Identify α-proton resonances (δ 3.8–4.2 ppm for the chiral center) and isopropyl methyl groups (δ 1.2–1.4 ppm).
    • 13C NMR : Confirm the carbonyl (δ 170–175 ppm) and carbamate (δ 155–160 ppm) signals.
  • LC/MS : Use electrospray ionization (ESI) to verify molecular weight (C₁₁H₂₁NO₅; [M+H]+ = 260.3).
  • HRMS : Validate exact mass (theoretical: 259.1420; observed: 259.1418 ± 0.0002) .

Q. Table 2: Key NMR Peaks for Structural Confirmation

Group1H Shift (ppm)13C Shift (ppm)Reference
Chiral H4.05 (m, 1H)57.2
Isopropyl CH₃1.25 (d, 6.6 Hz)22.8, 24.7
Carbamate C=O169.3

Basic: What safety precautions are critical when handling this compound?

Methodological Answer:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of vapors (P261).
  • First Aid : Flush eyes with water for 15 minutes if exposed (P262).
  • Storage : Keep in a desiccator at 4°C under inert gas (N₂/Ar) to prevent hydrolysis .

Advanced: How does the stereochemistry of this compound influence its bioactivity in enzyme inhibition studies?

Methodological Answer:
The (2S) configuration at the α-carbon is critical for mimicking natural substrates in enzymatic binding pockets. For example:

  • Caspase Inhibition : Analogous pentanoic acid derivatives (e.g., IDN-6556) exploit stereochemistry to bind caspase active sites, reducing apoptosis in liver injury models (ED₅₀ = 0.04–0.38 mg/kg) .
  • Chiral Resolution : Use chiral HPLC (e.g., Chiralpak IA column) or asymmetric synthesis to isolate enantiomers and assess activity differences .

Q. Table 3: Impact of Stereochemistry on Pharmacokinetics

Parameter(2S)-Isomer(2R)-IsomerReference
Liver Cmax (ng/g)2558<100
Terminal t₁/₂ (min)46–5125–30

Advanced: How can researchers resolve contradictions in reported synthetic yields (e.g., 53% vs. 86%)?

Methodological Answer:
Yield discrepancies often arise from:

Coupling Efficiency : Optimize stoichiometry (1.5 equivalents of HATU) and reaction time (12–24 h).

Solvent Choice : Anhydrous DMF or dichloromethane improves activation .

Temperature Control : Maintain 0°C during activation to reduce racemization.

Workup : Extract with saturated NaHCO₃ to remove unreacted reagents.

Validation : Replicate high-yield protocols (e.g., 86% in ) and characterize by LC/MS to confirm product integrity.

Advanced: What strategies enable the use of this compound as a building block in targeted drug delivery?

Methodological Answer:

  • Prodrug Design : Conjugate the carboxylate group to liver-targeting moieties (e.g., galactose derivatives) via ester linkages.
  • Peptide Hybrids : Incorporate into peptide backbones (e.g., Z-Gly-Leu-Gly-OH ) to enhance cellular uptake.
  • Pharmacokinetic Tuning : Modify the isopropyloxy group to tert-butyl for increased metabolic stability .

Q. Table 4: Case Study – Liver-Targeted Caspase Inhibitor

ParameterValueReference
Bioavailability (oral)2.7–4%
Liver Cmax (oral)2558 ng/g
Biliary Excretion51% (IV), 4.9% (oral)

Notes

  • References : Prioritize peer-reviewed studies (e.g., ) over vendor catalogs.
  • Data Integrity : Cross-validate NMR/LC-MS results with computational tools (e.g., ACD/Labs) to resolve structural ambiguities.
  • Ethical Compliance : Adhere to institutional guidelines for handling unclassified but potentially hazardous materials .

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